2-(Pentafluorophenoxy)ethanamine
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Overview
Description
2-(Pentafluorophenoxy)ethanamine is an organic compound with the molecular formula C8H6F5NO. It is characterized by the presence of a pentafluorophenyl group attached to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorophenoxy)ethanamine typically involves the reaction of pentafluorophenol with ethylene oxide, followed by amination. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage between the pentafluorophenyl group and the ethylene moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorophenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-(Pentafluorophenoxy)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pentafluorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical activities. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pentafluorophenoxy)ethanamine include:
- 2-(2,3,4,5,6-Pentafluorophenoxy)ethanol
- 2-(2,3,4,5,6-Pentafluorophenyl)ethanamine
- 2-(2,3,4,5,6-Pentafluorophenoxy)ethylamine hydrochloride
Uniqueness
This compound is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUSCKEXHHEEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1F)F)F)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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